Over 140-Fold Lower Predicted Lipophilicity vs. Clinically-Evaluated Radioiodinated Benzamide (BZA) Enhances Aqueous Biocompatibility
The target compound exhibits a computed XLogP3 of 0.6, reflecting the hydrophilic contribution of its PEG3 spacer [1]. In contrast, the clinically studied melanoma imaging agent N-(2-diethylaminoethyl)-4-iodobenzamide (BZA, CAS 106790-96-9) has a logP of 2.75 , and the simpler 4-iodobenzamide parent (CAS 3956-07-8) has a logP of 2.09 [2]. This difference in logP of 2.15 units corresponds to an octanol–water partition coefficient ratio of approximately 141, indicating that the target compound is over two orders of magnitude more hydrophilic than BZA. Lower lipophilicity is associated with reduced non-specific protein binding and improved urinary clearance profiles in radiopharmaceutical biodistribution studies .
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | BZA: logP = 2.75; 4-Iodobenzamide: logP = 2.09 |
| Quantified Difference | ΔlogP = 2.15 (vs. BZA); ΔlogP = 1.49 (vs. 4-Iodobenzamide); P ratio ≈ 141-fold (vs. BZA) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and ACD/Labs (chemsrc) |
Why This Matters
For radiopharmaceutical users, a 141-fold lower octanol–water partition coefficient directly translates to faster blood clearance and lower non-target tissue accumulation, which are critical parameters for high-contrast SPECT/PET imaging.
- [1] PubChem. Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- (CID 71368920). XLogP3-AA = 0.6. View Source
- [2] Molbase. 4-Iodobenzamide (CAS 3956-07-8). LogP = 2.09040. View Source
